4-Acetyl-3-fluorobenzene-1-sulfonyl chloride
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Overview
Description
4-Acetyl-3-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClFO3S It is a derivative of benzene, featuring an acetyl group at the fourth position, a fluorine atom at the third position, and a sulfonyl chloride group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-fluorobenzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The process begins with 4-acetyl-3-fluorobenzene.
Sulfonylation: The introduction of the sulfonyl chloride group is achieved through a sulfonylation reaction. This involves reacting 4-acetyl-3-fluorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions to form the sulfonyl chloride derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The acetyl and fluorine groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous bases to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions to introduce additional functional groups onto the benzene ring.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid solutions are used to hydrolyze the sulfonyl chloride group.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.
Electrophilic Aromatic Substitution: The products include nitro, sulfonyl, or other substituted benzene derivatives.
Hydrolysis: The primary product is 4-acetyl-3-fluorobenzene-1-sulfonic acid.
Scientific Research Applications
4-Acetyl-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors. The sulfonyl chloride group can be used to introduce sulfonamide moieties, which are common in many therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties enable the creation of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-acetyl-3-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The acetyl and fluorine groups on the benzene ring can also participate in various chemical reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzenesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorobenzenesulfonyl chloride: Lacks the acetyl group, affecting its chemical behavior and applications.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of an acetyl group, leading to distinct chemical properties.
Uniqueness
4-Acetyl-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the acetyl and fluorine groups on the benzene ring. This combination imparts specific reactivity and properties that are not observed in similar compounds. The fluorine atom enhances the compound’s stability and reactivity, while the acetyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
4-acetyl-3-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3S/c1-5(11)7-3-2-6(4-8(7)10)14(9,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIGUZDAIDZVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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